NRA-0160
CAS No.:
Cat. No.: VC0007246
Molecular Formula: C24H23F2N3OS
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H23F2N3OS |
---|---|
Molecular Weight | 439.5 g/mol |
IUPAC Name | 4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide |
Standard InChI | InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) |
Standard InChI Key | QESXTNJNPLVEOR-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F |
Introduction
Pharmacological Profile
NRA-0160 is a highly selective dopamine D4 receptor antagonist with negligible affinity for other related receptors, such as dopamine D2 and D3, serotonin (5-HT), and alpha-adrenergic receptors.
Receptor Binding Affinities (Ki Values)
Receptor | Ki Value (nM) |
---|---|
Dopamine D4 | 0.48 |
Dopamine D2 | >10,000 |
Dopamine D3 | 39 |
Serotonin (5-HT) | 180 |
Alpha-Adrenoceptor | 237 |
This selectivity makes NRA-0160 a valuable tool for studying the role of dopamine D4 receptors in neuropsychiatric conditions .
Mechanism of Action
NRA-0160 antagonizes dopamine D4 receptors by binding with high affinity, thereby inhibiting dopamine-mediated signaling in specific neuronal pathways. This mechanism has implications for treating psychotic disorders and potentially other nervous system diseases .
Behavioral Studies
-
In rodent models, NRA-0160 was tested for its effects on locomotion and stereotypy induced by psychostimulants like methamphetamine (MAP) and apomorphine (APO).
-
The compound dose-dependently reversed MAP-induced inhibition of A9 and A10 dopamine neurons in the substantia nigra pars compacta and ventral tegmental area, respectively .
Comparative Efficacy
-
Compared to another dopamine D4 antagonist, L-745,870, NRA-0160 demonstrated distinct electrophysiological profiles by reversing MAP-induced inhibition more effectively in A10 neurons .
Side Effects
-
Unlike typical antipsychotics, NRA-0160 showed minimal motor side effects (e.g., catalepsy), suggesting it may avoid some liabilities associated with classical antipsychotic drugs .
Potential Therapeutic Applications
NRA-0160’s selective antagonism of dopamine D4 receptors positions it as a candidate for:
-
Psychotic disorders: It may provide antipsychotic effects without severe motor side effects.
-
Research: Its receptor specificity makes it a useful tool for studying dopaminergic signaling in neuropsychiatric conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume